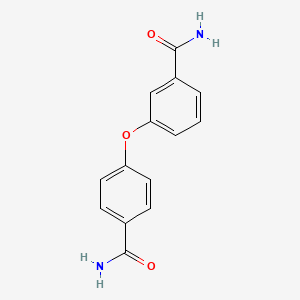

Parp10-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

C14H12N2O3 |

|---|---|

Poids moléculaire |

256.26 g/mol |

Nom IUPAC |

3-(4-carbamoylphenoxy)benzamide |

InChI |

InChI=1S/C14H12N2O3/c15-13(17)9-4-6-11(7-5-9)19-12-3-1-2-10(8-12)14(16)18/h1-8H,(H2,15,17)(H2,16,18) |

Clé InChI |

PMOXYDXLQIUWHL-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)N)C(=O)N |

Origine du produit |

United States |

Foundational & Exploratory

role of PARP10 in cellular proliferation and cancer

An In-depth Technical Guide on the Role of PARP10 in Cellular Proliferation and Cancer

Authored by: Gemini

Abstract

Poly(ADP-ribose) polymerase 10 (PARP10), also known as ARTD10, is a mono-ADP-ribosyltransferase (MARylating) enzyme that has emerged as a significant regulator of fundamental cellular processes. Unlike the well-studied PARP1, PARP10 transfers a single ADP-ribose molecule to its substrates, a post-translational modification known as MARylation.[1][2] This modification modulates protein function and intracellular signaling. Initially identified as a c-Myc-interacting protein, PARP10 is now implicated in a wide array of functions, including DNA damage tolerance, cell cycle regulation, and signal transduction.[3][4] Notably, PARP10 is frequently overexpressed in a variety of human cancers, where it often promotes cellular proliferation and tumorigenesis by alleviating replication stress.[1][5] However, its role can be context-dependent, sometimes acting as a tumor suppressor. This guide provides a comprehensive technical overview of PARP10's function in cellular proliferation and cancer, detailing its molecular mechanisms, involvement in key signaling pathways, relevant experimental protocols, and its potential as a therapeutic target.

Molecular Functions of PARP10

PARP10 is a multi-domain protein containing an N-terminal RNA recognition motif (RRM), two ubiquitin-interacting motifs (UIMs), a nuclear export sequence (NES), and a C-terminal PARP catalytic domain responsible for its mono-ADP-ribosyltransferase activity.[1][4] Its function is tightly regulated by upstream modulators and post-translational modifications, including phosphorylation and ubiquitination.[6]

Enzymatic Activity

PARP10 catalyzes the transfer of a single ADP-ribose unit from NAD+ to target proteins (MARylation).[7] This activity is crucial for many of its cellular functions. The catalytic mechanism of PARP10 differs from PARP1; it utilizes a substrate-assisted catalysis model where an acidic residue on the substrate substitutes for the catalytic glutamate found in PARP1.[8]

Role in DNA Damage Tolerance and Replication Stress

A primary function of PARP10 is its role in the DNA damage response (DDR), specifically in alleviating replication stress.[1][2][5]

-

Interaction with PCNA: PARP10 interacts with the Proliferating Cell Nuclear Antigen (PCNA), a central hub for DNA replication and repair.[1][3] This interaction is mediated by a PCNA-interacting peptide (PIP) motif in PARP10 and is essential for its recruitment to sites of DNA damage and stalled replication forks.[1][6]

-

Translesion Synthesis (TLS): Upon recruitment, PARP10 promotes PCNA-dependent translesion synthesis, a DNA damage tolerance pathway that allows replication to proceed past DNA lesions.[6][9][10] This process helps restart stalled replication forks, preventing the accumulation of DNA damage and enabling continued cellular proliferation.[1][5]

-

Genomic Stability: By facilitating the bypass of replication-blocking lesions, PARP10 contributes to the maintenance of genomic stability, a critical factor in preventing cellular transformation.[3] However, in the context of cancer, this same mechanism can help tumor cells survive high levels of intrinsic replication stress.[1]

Regulation of Cellular Proliferation and Cell Cycle

PARP10 plays a direct role in controlling cell cycle progression, influencing both the G1/S and G2/M transitions.[11][12][13]

-

G1/S Transition: Early studies suggested PARP10's importance for the G1/S transition.[14] Phosphorylation of PARP10 by the G1 kinase CDK2 has been proposed as a mechanism to support cell growth.[6][11]

-

G2/M Transition: PARP10 is critical for the timely progression through the G2/M phase.[11][12] Genetic ablation or pharmacological inhibition of PARP10 leads to a delay in the G2/M transition.[11][13] This function is linked to its interaction with the mitotic kinase Aurora A. PARP10 MARylates Aurora A, enhancing its catalytic activity and promoting its recruitment to centrosomes, which is essential for mitotic entry.[11][12][13]

The Dual Role of PARP10 in Cancer

The function of PARP10 in cancer is complex and appears to be highly context-dependent, acting as both an oncogene and a tumor suppressor.[15][16]

PARP10 as an Oncogene

In many cancer types, PARP10 functions as an oncogene by promoting cell proliferation and survival.[1]

-

Overexpression: The PARP10 gene is frequently amplified and/or overexpressed in a high percentage of tumors, including up to 19% of breast cancers and 32% of ovarian cancers.[1][16] High expression is also noted in oral squamous cell carcinoma (OSCC) and acute myeloid leukemia (AML), where it correlates with malignant features and poorer patient outcomes.[16][17][18]

-

Promoting Tumorigenesis: Overexpression of PARP10 in non-transformed cells can promote cellular proliferation and is sufficient to induce tumor formation in xenograft models.[1][16] Conversely, knocking out PARP10 in cancer cells like HeLa impairs their proliferation and severely reduces their tumorigenic capacity in vivo.[1][14] The primary oncogenic mechanism is thought to be the alleviation of replication stress, allowing cancer cells to tolerate the genomic instability associated with rapid proliferation.[1][2][5]

PARP10 as a Tumor Suppressor

In contrast, some studies have identified a tumor-suppressive role for PARP10, particularly in the context of metastasis.

-

Hepatocellular Carcinoma (HCC): In HCC, PARP10 expression is often lower in metastatic tissues compared to primary tumors.[15][19] PARP10 can suppress tumor metastasis by MARylating and inhibiting the kinase activity of Aurora A, which in turn regulates downstream signals related to epithelial-mesenchymal transition (EMT) and cell migration.[15][19]

-

Interaction with c-Myc: PARP10 was first identified as a protein that interacts with the oncoprotein c-Myc and was shown to inhibit c-Myc-mediated transformation of fibroblasts.[4]

This dual role suggests that the ultimate effect of PARP10 may depend on the specific cellular context, the cancer type, and the predominant signaling networks at play.[20]

Quantitative Data on PARP10 in Cancer

| Cancer Type | PARP10 Expression Status | Effect on Proliferation/Tumorigenesis | Clinical Correlation | Reference(s) |

| Breast Cancer | Amplified/Overexpressed in up to 19% of tumors | Promotes proliferation | Associated with oncogenic activity | [1] |

| Ovarian Cancer | Amplified/Overexpressed in up to 32% of tumors | Promotes proliferation | Associated with oncogenic activity | [1] |

| Oral Squamous Cell Carcinoma (OSCC) | Markedly elevated | Depletion inhibits proliferation, migration, and invasion | High expression predicts shorter overall survival | [16][18] |

| Acute Myeloid Leukemia (AML) | Significantly higher than normal controls | Knockout impairs AML cell proliferation | High expression associated with poorer OS and EFS | [17][21] |

| Hepatocellular Carcinoma (HCC) | Lower in metastatic vs. primary tissue | Suppresses metastasis | Acts as a tumor metastasis suppressor | [15][19] |

| HeLa (Cervical Cancer) Cells | Endogenously expressed | Knockout reduces proliferation and tumorigenesis | Functions as an oncogene | [1][15] |

| RPE-1 (Non-transformed) Cells | Overexpression | Induces proliferation and tumor formation | Demonstrates transforming potential | [1][16] |

PARP10 in Cellular Signaling Pathways

PARP10 is integrated into several key signaling pathways that control cell growth, proliferation, and metastasis.

Aurora A Kinase Pathway

The interaction with Aurora A is a critical node for PARP10 function. As mentioned, PARP10-mediated MARylation can have opposing effects on Aurora A's kinase activity.

-

Activation in G2/M: During the G2/M transition, PARP10-dependent MARylation enhances Aurora A activity, promoting mitotic entry.[11][13]

-

Inhibition in Metastasis: In the context of HCC metastasis, PARP10 MARylates and inhibits Aurora A, thereby suppressing its pro-metastatic functions.[15][19] This regulation can be modulated by the E3 ligase RNF114, which ubiquitinates PARP10 to enhance its MARylation activity towards Aurora A.[6][19]

PLK1/NF-κB Signaling Axis

In HCC, a feedback loop involving Polo-like kinase 1 (PLK1), PARP10, and NF-κB has been identified.[15][19]

-

PLK1 phosphorylates PARP10: This phosphorylation suppresses PARP10's ability to inhibit the NF-κB pathway.[15][19]

-

NF-κB activity increases: This leads to the transcription of target genes that promote cancer progression.[15]

-

PARP10 MARylates PLK1: In a negative feedback loop, PARP10 can MARylate PLK1, which inhibits PLK1's kinase activity and its oncogenic function.[15][19]

PI3K-AKT and MAPK Signaling

In oral squamous cell carcinoma, PARP10 has been shown to be involved in the regulation of the PI3K-AKT and MAPK signaling pathways.[6][10][16] Depletion of PARP10 in OSCC cells impairs these pro-survival and pro-proliferative pathways, leading to inhibited cell growth and invasion.[10][16] The precise mechanism by which PARP10 influences these pathways is still under investigation.[6][10]

Experimental Protocols

Investigating the function of PARP10 involves a range of cellular and biochemical assays.

In Vitro ADP-Ribosylation & Kinase Assay

This two-step assay is used to determine if PARP10-mediated MARylation affects the activity of a substrate kinase like Aurora-A.[11]

-

ADP-Ribosylation Step: Purified recombinant GST-tagged PARP10 (wild-type or a catalytically inactive mutant) is incubated with the purified recombinant substrate (e.g., His-tagged Aurora-A) in an ADP-ribosylation buffer (50 mM Tris-HCl pH 7.4, 2 mM DTT, 500 μM MgCl₂, 100 μM NAD+) at 37°C for 120 minutes.

-

Kinase Assay Step: Following the MARylation reaction, the kinase reaction is initiated by adding an appropriate buffer containing ATP. The reaction proceeds for a set time (e.g., 30 minutes) at 30°C.

-

Analysis: The reaction products are resolved by SDS-PAGE. MARylation is detected by Western blot using an anti-MAR/PAR antibody. Kinase activity is assessed by probing for autophosphorylation of the kinase on a specific activating residue (e.g., anti-phospho-T288 for Aurora-A).[11]

DNA Fiber Combing Assay

This technique is used to visualize individual DNA replication forks and measure the rate of fork progression.[1]

-

Cell Labeling: Cells are sequentially pulsed with two different thymidine analogs, such as 5-chloro-2'-deoxyuridine (CldU) followed by 5-iodo-2'-deoxyuridine (IdU), for 20-30 minutes each. If investigating replication stress, an agent like hydroxyurea (HU) is added during the second pulse.

-

DNA Fiber Preparation: Labeled cells are harvested and lysed. The DNA is stretched onto silanized coverslips.

-

Immunodetection: The coverslips are fixed and the DNA is denatured. The CldU and IdU tracks are detected using specific primary antibodies and spectrally distinct fluorescent secondary antibodies.

-

Imaging and Analysis: Fibers are visualized using fluorescence microscopy. The lengths of the labeled tracks are measured using imaging software to determine the rate of replication fork progression. A reduction in the length of the second track (IdU) in the presence of HU indicates increased replication stress sensitivity.[1]

Xenograft Tumor Formation Assay

This in vivo model assesses the tumorigenic potential of cells.[1][14]

-

Cell Preparation: A specific number of cells (e.g., 5 million) are harvested, washed, and resuspended in a mixture of serum-free medium and Matrigel.[1]

-

Injection: The cell suspension is subcutaneously injected into both flanks of immunocompromised mice (e.g., 4-6 week old athymic nude mice).

-

Tumor Monitoring: Tumor growth is monitored over a period of several weeks (e.g., 28 days). Tumor volume is typically calculated using the formula: (length × width²)/2.

-

Analysis: At the end of the experiment, tumors are excised and weighed. Statistical analysis (e.g., Mann-Whitney test) is used to compare tumor sizes between control and experimental groups (e.g., PARP10-knockout vs. wild-type).[1]

Therapeutic Implications

Given its role in promoting the proliferation and survival of cancer cells, PARP10 has emerged as a promising therapeutic target.[1][2][7]

-

Targeting Replication Stress: Cancer cells often experience high levels of replication stress, making them particularly dependent on pathways that alleviate this stress.[1] Inhibiting PARP10 could exploit this vulnerability, leading to the accumulation of lethal DNA damage specifically in cancer cells.[7]

-

Sensitization to Chemotherapy: By blocking PARP10's role in DNA damage tolerance, inhibitors could sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.[3][7] This strategy is analogous to the clinical success of PARP1 inhibitors in cancers with BRCA mutations.[7]

-

Development of Selective Inhibitors: While early PARP inhibitors like Olaparib can affect PARP10, they are not selective.[22] The development of potent and highly selective PARP10 inhibitors is an active area of research.[23][24] Such compounds are crucial tools for dissecting the specific functions of PARP10 and for developing novel targeted cancer therapies.[7][23]

Conclusion

PARP10 is a multifaceted enzyme that plays a pivotal role in regulating cellular proliferation and the response to genomic stress. Its function as a mono-ADP-ribosyltransferase places it at the intersection of DNA damage tolerance, cell cycle control, and oncogenic signaling pathways. While its overexpression frequently drives tumorigenesis by allowing cancer cells to overcome replication stress, its context-dependent tumor-suppressive functions highlight the complexity of its biological role. This dual nature necessitates careful consideration in the development of therapeutic strategies. The continued elucidation of PARP10's substrates and regulatory networks, coupled with the design of selective inhibitors, holds significant promise for developing novel and effective cancer therapies.

References

- 1. PARP10 promotes cellular proliferation and tumorigenesis by alleviating replication stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. The ADP-ribosyltransferase PARP10/ARTD10 Interacts with Proliferating Cell Nuclear Antigen (PCNA) and Is Required for DNA Damage Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PARP-10, a novel Myc-interacting protein with poly(ADP-ribose) polymerase activity, inhibits transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PARP10 promotes cellular proliferation and tumorigenesis by alleviating replication stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What are PARP10 inhibitors and how do they work? [synapse.patsnap.com]

- 8. PARP10 poly(ADP-ribose) polymerase family member 10 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. Frontiers | Beyond PARP1: The Potential of Other Members of the Poly (ADP-Ribose) Polymerase Family in DNA Repair and Cancer Therapeutics [frontiersin.org]

- 10. academic.oup.com [academic.oup.com]

- 11. PARP10 Mediates Mono-ADP-Ribosylation of Aurora-A Regulating G2/M Transition of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PARP10 Mediates Mono-ADP-Ribosylation of Aurora-A Regulating G2/M Transition of the Cell Cycle [mdpi.com]

- 13. PARP10 Mediates Mono-ADP-Ribosylation of Aurora-A Regulating G2/M Transition of the Cell Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Research Advances in the Role of the Poly ADP Ribose Polymerase Family in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Depletion of PARP10 inhibits the growth and metastatic potential of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PARP10 is highly expressed and associated with inferior outcomes in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Depletion of PARP10 inhibits the growth and metastatic potential of oral squamous cell carcinoma [frontiersin.org]

- 19. Frontiers | Research Advances in the Role of the Poly ADP Ribose Polymerase Family in Cancer [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. PARP10 is highly expressed and associated with inferior outcomes in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. scbt.com [scbt.com]

- 23. cohenlabohsu.com [cohenlabohsu.com]

- 24. Selective inhibition of PARP10 using a chemical genetics strategy - PMC [pmc.ncbi.nlm.nih.gov]

Target Validation of PARP10 in Ovarian Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Poly(ADP-ribose) polymerase 10 (PARP10), a mono-ADP-ribosyltransferase, is emerging as a compelling therapeutic target in ovarian cancer. Upregulated in a significant subset of ovarian tumors, PARP10 plays a crucial role in alleviating replication stress, a key vulnerability in cancer cells. This technical guide provides a comprehensive overview of the evidence supporting PARP10 as a valid target in ovarian cancer, details on available selective inhibitors, and robust experimental protocols for its validation. While genetic studies provide a strong rationale for targeting PARP10, pharmacological validation in ovarian cancer models using selective inhibitors is a critical next step. This document serves as a resource to facilitate these future investigations.

Introduction: The Rationale for Targeting PARP10 in Ovarian Cancer

Ovarian cancer remains a significant clinical challenge, with a high mortality rate often associated with late-stage diagnosis and the development of chemoresistance. The identification of novel therapeutic targets is therefore of paramount importance. PARP10, a member of the poly(ADP-ribose) polymerase family, is distinguished from the well-studied PARP1 by its mono-ADP-ribosyltransferase activity. Emerging evidence points to PARP10 as a key player in cancer cell proliferation and survival, particularly in the context of DNA damage and replication stress.

Analysis of The Cancer Genome Atlas (TCGA) datasets reveals that PARP10 is amplified and/or overexpressed in up to 32% of all ovarian tumors, a frequency that suggests its potential role as an oncogene[1]. Functionally, PARP10 has been shown to promote cellular proliferation and tumorigenesis by alleviating replication stress[1][2]. This is particularly relevant in cancer cells, which often exhibit high levels of intrinsic replication stress due to oncogene-driven proliferation. By promoting the restart of stalled replication forks, PARP10 helps cancer cells to complete DNA replication and continue to divide[1]. Consequently, inhibition of PARP10 presents a promising therapeutic strategy to exploit this dependency and induce cancer cell death.

Genetic Validation of PARP10 as a Therapeutic Target

Genetic approaches, such as CRISPR/Cas9-mediated gene knockout, have provided strong evidence for the role of PARP10 in cancer cell viability. Studies in cancer cell lines have demonstrated that the deletion of PARP10 leads to reduced proliferation, increased sensitivity to replication stress-inducing agents, and impaired tumor formation in vivo[1].

Key Findings from Genetic Studies:

-

Reduced Proliferation: Knockout of PARP10 in cancer cells results in a significant decrease in the rate of cell proliferation[1][3].

-

Increased Replication Stress: PARP10-deficient cells exhibit heightened sensitivity to agents that cause replication fork stalling, such as hydroxyurea[1][3].

-

Impaired Tumorigenesis: In xenograft models, cancer cells lacking PARP10 show a markedly reduced ability to form tumors[1].

These findings from genetic manipulation studies strongly support the hypothesis that PARP10 is a critical factor for the sustained proliferation and survival of cancer cells, making it an attractive target for therapeutic intervention.

Pharmacological Inhibition of PARP10

While genetic studies provide a compelling rationale, the validation of a therapeutic target ultimately requires the use of small molecule inhibitors. A number of selective PARP10 inhibitors have been developed, offering valuable tools for pharmacological studies.

Available Selective PARP10 Inhibitors

The following table summarizes key selective inhibitors of PARP10 that have been described in the scientific literature. It is important to note that while enzymatic potencies are available, comprehensive studies on their cellular effects specifically in ovarian cancer cell lines are currently limited.

| Inhibitor Name | Scaffold | Enzymatic IC50 (PARP10) | Selectivity Profile | Reference |

| Compound 22 | 3,4-dihydroisoquinolin-1(2H)-one | Not explicitly stated, but potent | >10-fold selective for PARP10 over a large subset of other PARP family members | [1] |

| OUL35 | - | 329 nM | Selective for PARP10 | MedChemExpress |

| OUL232 | [1][2][4]triazolo[3,4-b]benzothiazole | 7.8 nM | Potent inhibitor of mono-ARTs PARP7, PARP10, PARP11, PARP12, PARP14, and PARP15 | MedChemExpress |

| OUL312 | 2,3-dihydrophthalazine-1,4-dione | 20 nM | >75-fold selective over PARP15 | MedChemExpress |

| PARP10-IN-3 | Not disclosed | 480 nM | Selective for PARP10 | MedChemExpress |

Note: The biological activity of these compounds in ovarian cancer cell lines has not been extensively reported in peer-reviewed literature and requires further investigation.

Experimental Protocols for PARP10 Target Validation

The following section provides detailed methodologies for key experiments to validate PARP10 as a therapeutic target in ovarian cancer using selective inhibitors.

Cell Viability and Proliferation Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed ovarian cancer cells (e.g., OVCAR-3, SKOV-3, A2780) in a 96-well plate at a density of 3 x 10³ cells per well and allow them to adhere for 24 hours[5].

-

Treatment: Treat the cells with a range of concentrations of the PARP10 inhibitor for 24, 48, or 72 hours. Include a vehicle-only control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[6].

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% sodium dodecyl sulfate in water) to dissolve the formazan crystals[2].

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 590 nm using a microplate reader[6].

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

This assay assesses the long-term ability of single cells to form colonies after treatment, providing a measure of cytotoxicity.

Protocol:

-

Cell Seeding: Plate a known number of cells (e.g., 500-2500 cells, depending on the expected toxicity) in 6-well plates.

-

Treatment: Treat the cells with the PARP10 inhibitor for a defined period (e.g., 24 hours).

-

Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 1-3 weeks to allow for colony formation[7].

-

Fixing and Staining: Fix the colonies with a solution of 6.0% (v/v) glutaraldehyde and then stain with 0.5% (w/v) crystal violet[7].

-

Colony Counting: Count the number of colonies (defined as a cluster of at least 50 cells) using a stereomicroscope[7].

-

Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

Western Blotting for Target Engagement and Downstream Effects

Western blotting is used to detect the levels of specific proteins to confirm target engagement and assess the impact on downstream signaling pathways.

Protocol:

-

Cell Lysis: Treat ovarian cancer cells with the PARP10 inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an 8% SDS-PAGE gel and transfer the proteins to a PVDF membrane[8].

-

Blocking: Block the membrane with 5% non-fat milk or 1% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against PARP10 (e.g., Proteintech 26072-1-AP) overnight at 4°C[9]. To assess downstream effects, use antibodies against markers of DNA damage (e.g., γ-H2AX) or apoptosis (e.g., cleaved PARP1, cleaved Caspase-3).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Immunofluorescence for DNA Damage (γ-H2AX Staining)

This assay visualizes the formation of γ-H2AX foci, a marker of DNA double-strand breaks, within the nucleus of cells.

Protocol:

-

Cell Culture and Treatment: Grow ovarian cancer cells on coverslips and treat with the PARP10 inhibitor.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 10 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes[10].

-

Blocking: Block the cells with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against γ-H2AX (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C[1][10].

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Mounting and Imaging: Mount the coverslips on slides with a mounting medium containing DAPI to stain the nuclei. Visualize the γ-H2AX foci using a fluorescence microscope.

-

Quantification: Quantify the number and intensity of γ-H2AX foci per nucleus.

Visualizing Key Pathways and Workflows

PARP10's Role in Alleviating Replication Stress

Caption: PARP10 alleviates replication stress to promote cell proliferation.

Experimental Workflow for PARP10 Inhibitor Validation

Caption: Workflow for validating PARP10 inhibitors in ovarian cancer.

Conclusion and Future Directions

The available evidence strongly suggests that PARP10 is a promising therapeutic target in ovarian cancer. Its frequent overexpression in tumors and its critical role in managing replication stress provide a solid foundation for the development of targeted therapies. While selective small molecule inhibitors of PARP10 are available, a critical next step is the comprehensive evaluation of these compounds in preclinical models of ovarian cancer. The experimental protocols detailed in this guide provide a roadmap for researchers to undertake these crucial validation studies. Future work should focus on determining the efficacy of PARP10 inhibitors as monotherapies and in combination with existing chemotherapeutics or other targeted agents, with the ultimate goal of translating these findings into novel treatment strategies for ovarian cancer patients.

References

- 1. PARP10 promotes cellular proliferation and tumorigenesis by alleviating replication stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.psu.edu [pure.psu.edu]

- 3. oncotarget.com [oncotarget.com]

- 4. scispace.com [scispace.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Clinical application of PARP inhibitors in ovarian cancer: from molecular mechanisms to the current status - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. KLF5 Promotes Tumor Progression and Parp Inhibitor Resistance in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Clinical Landscape of PARP Inhibitors in Ovarian Cancer: Molecular Mechanisms and Clues to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]

PARP10: A Novel Therapeutic Target in Neurodegenerative Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS), represent a significant and growing unmet medical need. The pathological hallmarks of these disorders, such as the accumulation of misfolded proteins and neuronal cell death, are driven by complex cellular and molecular mechanisms. Emerging evidence points to the dysregulation of cellular stress responses and DNA repair pathways as key contributors to neurodegeneration. Within this context, Poly(ADP-ribose) Polymerase 10 (PARP10), a mono-ADP-ribosyltransferase, has surfaced as a promising, yet underexplored, therapeutic target. This technical guide provides a comprehensive overview of the core biology of PARP10, its role in neurodegenerative processes, and the current landscape of therapeutic development, offering a valuable resource for researchers and drug development professionals in the field.

Introduction to PARP10

PARP10, also known as ARTD10, is a member of the Poly(ADP-ribose) Polymerase family. Unlike the well-studied PARP1, PARP10 is a mono-ADP-ribosyltransferase (mART), catalyzing the transfer of a single ADP-ribose unit from NAD+ to a substrate protein. This process, known as mono-ADP-ribosylation (MARylation), is a reversible post-translational modification that can alter the function, localization, and interaction partners of target proteins. PARP10 is involved in a variety of cellular processes, including DNA damage repair, cell cycle regulation, and stress responses. A critical aspect of PARP10's function is its interaction with Proliferating Cell Nuclear Antigen (PCNA), a key protein in DNA replication and repair, suggesting a role for PARP10 in maintaining genomic stability, a process often compromised in neurodegenerative diseases.[1]

PARP10 in the Pathophysiology of Neurodegenerative Diseases

The precise role of PARP10 in neurodegeneration is an active area of investigation. Current research suggests its involvement in several key pathological processes:

-

DNA Damage Response and Neuronal Survival: PARP10's role in the DNA damage response is critical for neuronal health. Chronic DNA damage is a known contributor to neuronal dysfunction and death in neurodegenerative diseases. PARP10 is recruited to sites of DNA damage and participates in DNA repair pathways.[1] Its deficiency has been linked to increased sensitivity to DNA damaging agents and impaired DNA repair, which can lead to neuronal apoptosis.[1]

-

Stress Granule Dynamics: In response to cellular stress, such as oxidative stress, cells form stress granules (SGs), which are dense aggregates of proteins and RNAs. While initially protective, chronic SG formation can be detrimental and is linked to the aggregation of disease-associated proteins like TDP-43 in ALS. PARP10 has been identified as a critical factor for the initiation of stress granule assembly.[2][3] It MARylates key SG components, such as G3BP1, influencing their assembly and composition.[2][3] Dysregulation of PARP10 activity could therefore contribute to the pathological persistence of stress granules in neurodegenerative diseases.

-

Neuroinflammation: Neuroinflammation is a common feature of neurodegenerative diseases. PARP enzymes, including PARP10, are implicated in inflammatory signaling pathways. PARP10 has been shown to antagonize the NF-κB signaling cascade, a central regulator of inflammation.[4] By MARylating IKKγ, PARP10 can prevent the activation of the IKK complex, thereby downregulating the inflammatory response.[4] Altered PARP10 function could thus lead to an exaggerated neuroinflammatory environment that exacerbates neuronal damage.

Quantitative Data on PARP10 Inhibition

The development of selective PARP10 inhibitors is still in its early stages, with much of the focus currently on their application in oncology. However, the available data provides a foundation for their potential therapeutic use in neurodegeneration.

| Inhibitor | Target(s) | IC50 (in vitro) | EC50 (cellular) | Cell Line | Reference |

| Compound 22 | PARP10 | 1.8 µM (catalytic domain) | 2.3 µM (MARylation of HMW targets), 11 µM (auto-MARylation) | HEK293T | [1] |

| OUL35 | PARP10 | - | - | - | [1] |

| ITK-4h | PARP10, PARP14 | PARP10: 7.8 nM | - | - | [5] |

Table 1: Potency of Selected PARP10 Inhibitors. This table summarizes the in vitro and cellular potency of representative PARP10 inhibitors. HMW refers to high molecular weight.

Key Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of PARP10 in neurodegenerative disease models.

PARP10 Enzymatic Activity Assay

A chemiluminescent assay is a common method to measure PARP10 activity and screen for inhibitors.

-

Principle: This assay measures the transfer of biotinylated ADP-ribose to a histone substrate coated on a microplate. The biotinylated histone is then detected using streptavidin-HRP and a chemiluminescent substrate.

-

Materials:

-

Recombinant PARP10 enzyme

-

Histone-coated 96-well plate

-

Biotinylated NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

-

Streptavidin-HRP

-

Chemiluminescent substrate

-

Plate reader capable of measuring luminescence

-

-

Protocol:

-

Add PARP10 enzyme and test inhibitor to the wells of the histone-coated plate.

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate at room temperature for a defined period (e.g., 1 hour).

-

Wash the plate to remove unreacted reagents.

-

Add streptavidin-HRP and incubate.

-

Wash the plate.

-

Add chemiluminescent substrate and measure the signal using a plate reader. Source: Based on commercially available PARP10 assay kits.

-

Western Blot for PARP10 Expression

Western blotting is used to determine the protein levels of PARP10 in cell lysates or tissue homogenates.

-

Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and detected using a specific antibody against PARP10.

-

Materials:

-

Cell or tissue lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against PARP10

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Imaging system

-

-

Protocol:

-

Prepare cell or tissue lysates in RIPA buffer.[6]

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer proteins to a membrane.

-

Block the membrane with blocking buffer.

-

Incubate with the primary antibody against PARP10 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane and add ECL substrate.

-

Detect the chemiluminescent signal using an imaging system.[6]

-

shRNA-mediated Knockdown of PARP10 in Neuronal Cells

Lentiviral delivery of short hairpin RNAs (shRNAs) can be used to stably reduce the expression of PARP10 in neuronal cell lines like SH-SY5Y.

-

Principle: A lentiviral vector is used to deliver an shRNA sequence targeting PARP10 mRNA, leading to its degradation and reduced protein expression.

-

Materials:

-

HEK293T cells for lentivirus production

-

Lentiviral packaging and envelope plasmids (e.g., psPAX2, pMD2.G)

-

Lentiviral vector containing the PARP10 shRNA (e.g., pLKO.1)

-

Transfection reagent

-

SH-SY5Y neuronal cell line

-

Polybrene

-

Puromycin for selection

-

-

Protocol:

-

Co-transfect HEK293T cells with the PARP10 shRNA plasmid and packaging plasmids to produce lentiviral particles.

-

Harvest the virus-containing supernatant.

-

Transduce SH-SY5Y cells with the lentivirus in the presence of polybrene.

-

Select for transduced cells using puromycin.

-

Verify knockdown efficiency by Western blot or qRT-PCR. Source: General protocols for lentiviral shRNA production and transduction.[7][8][9][10][11][12]

-

Thioflavin T Assay for α-Synuclein Aggregation

This assay is used to monitor the aggregation of α-synuclein in vitro and to assess the effect of PARP10 modulation on this process.

-

Principle: Thioflavin T (ThT) is a fluorescent dye that binds to β-sheet-rich structures, such as amyloid fibrils, resulting in a significant increase in fluorescence.

-

Materials:

-

Recombinant α-synuclein monomer

-

Thioflavin T stock solution

-

96-well black, clear-bottom plates

-

Plate reader with fluorescence detection (excitation ~440 nm, emission ~485 nm)

-

Incubator with shaking capabilities

-

-

Protocol:

-

Prepare a reaction mixture containing α-synuclein monomer and ThT in a suitable buffer.

-

To test the effect of PARP10, add recombinant PARP10 and NAD+, or a PARP10 inhibitor to the reaction mixture.

-

Pipette the mixture into the wells of a 96-well plate.

-

Incubate the plate at 37°C with intermittent shaking.

-

Measure the ThT fluorescence at regular time intervals to monitor the kinetics of aggregation.[1][7][8][13][14]

-

Signaling Pathways and Molecular Interactions

Understanding the signaling pathways and protein-protein interactions of PARP10 is crucial for elucidating its role in neurodegeneration and for identifying downstream targets for therapeutic intervention.

PARP10 in the DNA Damage Response

Caption: PARP10 is recruited to sites of DNA damage and interacts with PCNA to facilitate DNA repair.

PARP10 in Stress Granule Formation

Caption: PARP10 is activated by cellular stress and MARylates G3BP1, initiating stress granule assembly.

PARP10 in Neuroinflammation

Caption: PARP10 negatively regulates the NF-κB pathway by MARylating IKKγ, thereby inhibiting pro-inflammatory gene expression.

Therapeutic Potential and Future Directions

The multifaceted role of PARP10 in cellular stress responses, DNA repair, and neuroinflammation positions it as a compelling therapeutic target for neurodegenerative diseases. Inhibition of PARP10 could potentially offer a multi-pronged therapeutic approach by:

-

Enhancing Neuronal Resilience: By modulating the DNA damage response, PARP10 inhibitors could protect neurons from the cumulative damage that contributes to their demise.

-

Reducing Pathological Protein Aggregation: Through its role in stress granule dynamics, targeting PARP10 may prevent the formation or promote the clearance of pathological protein aggregates.

-

Dampening Neuroinflammation: By suppressing the NF-κB pathway, PARP10 inhibitors could reduce the chronic neuroinflammation that fuels the cycle of neurodegeneration.

Currently, there are no clinical trials specifically investigating PARP10 inhibitors for neurodegenerative diseases. The development of potent and selective PARP10 inhibitors with good brain penetrance is a critical next step. Future research should focus on:

-

Validating PARP10 as a target in various neurodegenerative disease models: This includes quantifying PARP10 expression and activity in patient-derived materials and animal models.

-

Elucidating the full spectrum of PARP10's neuronal substrates and interaction partners: This will provide a more complete understanding of its function in the central nervous system.

-

Developing and testing novel, brain-penetrant PARP10 inhibitors: Preclinical studies are needed to assess the efficacy and safety of these compounds in relevant disease models.

Conclusion

PARP10 is emerging as a novel and promising therapeutic target for neurodegenerative diseases. Its central role in orchestrating cellular responses to stress, DNA damage, and inflammation suggests that its modulation could have a significant impact on the disease process. While research in this area is still in its nascent stages, the development of selective PARP10 inhibitors holds the potential to open up new avenues for the treatment of these devastating disorders. This technical guide provides a foundational resource to stimulate further investigation and accelerate the translation of PARP10-targeted therapies from the laboratory to the clinic.

References

- 1. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq [stressmarq.com]

- 2. Poly(ADP-ribose) promotes toxicity of C9ORF72 arginine-rich dipeptide repeat proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nuclear poly(ADP-ribose) activity is a therapeutic target in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. pubcompare.ai [pubcompare.ai]

- 7. researchgate.net [researchgate.net]

- 8. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. genscript.com [genscript.com]

- 10. Parkin and PINK1 functions in oxidative stress and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. shRNA knockdown [protocols.io]

- 12. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]

- 13. α-Synuclein aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]

- 14. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mono-ADP-Ribosylation Activity of PARP10: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ADP-ribose) polymerase 10 (PARP10), also known as ARTD10, is a member of the PARP superfamily that catalyzes the transfer of a single ADP-ribose unit from NAD+ onto substrate proteins, a post-translational modification known as mono-ADP-ribosylation (MARylation). Unlike the well-studied poly-ADP-ribosylating PARPs, such as PARP1, PARP10 lacks the canonical catalytic glutamate residue and employs a substrate-assisted catalytic mechanism. This unique enzymatic activity implicates PARP10 in a diverse array of cellular processes, including DNA damage tolerance, cell cycle progression, and the regulation of signaling pathways such as NF-κB. Its emerging roles in cancer biology and genomic stability have positioned PARP10 as a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the core mono-ADP-ribosylation activity of PARP10, including its enzymatic properties, key signaling roles, and detailed experimental protocols for its study.

Enzymatic Activity and Substrate Specificity

PARP10's catalytic activity is distinguished from that of PARP1 by its strict mono-ADP-ribosyltransferase function. This is due to the absence of a key glutamate residue in its active site, which is essential for the elongation of the ADP-ribose chain in PARP1. Instead, PARP10 utilizes a substrate-assisted catalysis mechanism where an acidic residue from the substrate protein itself participates in the catalytic process[1]. This mechanism inherently limits the enzyme to transferring only a single ADP-ribose moiety[1].

PARP10 modifies a range of substrate proteins, playing a crucial role in various cellular functions. In addition to its auto-mono-ADP-ribosylation, key substrates include:

-

Proliferating Cell Nuclear Antigen (PCNA): PARP10 interacts with PCNA, a central component of the DNA replication and repair machinery. This interaction is crucial for PARP10's role in DNA damage tolerance and translesion synthesis[2].

-

Aurora A Kinase: PARP10-mediated MARylation of Aurora A, a key mitotic kinase, has been shown to regulate the G2/M transition of the cell cycle[3][4].

-

Histones: PARP10 can modify core histones, suggesting a role in chromatin organization and gene regulation[5].

-

NEMO (IKKγ): PARP10 interacts with and mono-ADP-ribosylates NEMO, a key regulator of the NF-κB signaling pathway, thereby modulating inflammatory responses[6][7].

Quantitative Data on PARP10 Activity and Inhibition

The development of selective PARP10 inhibitors is an active area of research. Below is a summary of reported IC50 values for the notable PARP10 inhibitor, OUL35.

| Inhibitor | Target | IC50 (nM) | Cell-Based Potency | Reference(s) |

| OUL35 (NSC39047) | PARP10 (ARTD10) | 329 | Rescues HeLa cells from PARP10-induced cell death and sensitizes cancer cells to DNA damage. | [8][9][10][11][12] |

Note: Comprehensive kinetic parameters (Km, kcat) for PARP10 with its various substrates are not extensively documented in the literature, highlighting an area for future investigation. For context, the Km of PARP1 for NAD+ has been reported to be in the range of 50 to 250 µM[13].

Key Signaling Pathways Involving PARP10

DNA Damage Tolerance and Translesion Synthesis

PARP10 plays a significant role in the cellular response to DNA damage, particularly in the process of translesion synthesis (TLS), a mechanism that allows DNA replication to proceed across DNA lesions.

Regulation of G2/M Cell Cycle Transition

PARP10 contributes to the regulation of the cell cycle by modulating the activity of Aurora A kinase, a critical enzyme for entry into mitosis.

Negative Regulation of NF-κB Signaling

PARP10 can attenuate the NF-κB signaling pathway, a central regulator of inflammation and immunity. This function is mediated by its Ubiquitin-Interacting Motifs (UIMs).

Detailed Experimental Protocols

Recombinant GST-PARP10 Expression and Purification

This protocol describes the expression and purification of GST-tagged PARP10 from E. coli.

Materials:

-

E. coli strain (e.g., BL21(DE3))

-

pGEX vector containing the PARP10 cDNA

-

LB broth and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer (e.g., 1x PBS, 1% Triton X-100, protease inhibitors)

-

Glutathione-Sepharose beads

-

Wash Buffer (e.g., 1x PBS)

-

Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10-20 mM reduced glutathione)

Procedure:

-

Transformation and Culture: Transform the GST-PARP10 expression plasmid into a suitable E. coli strain. Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking[14][15].

-

Protein Expression: Inoculate a larger volume of LB medium with the overnight culture and grow to an OD600 of approximately 0.6. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to incubate for 4 hours at 30°C or overnight at 18°C[14][15].

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in ice-cold lysis buffer and lyse the cells by sonication on ice[14].

-

Purification: Clarify the lysate by centrifugation. Incubate the supernatant with pre-equilibrated Glutathione-Sepharose beads for 1-2 hours at 4°C with gentle rotation. Wash the beads extensively with wash buffer to remove non-specifically bound proteins. Elute the GST-PARP10 protein using elution buffer containing reduced glutathione[16][17][18].

-

Analysis: Analyze the purified protein by SDS-PAGE and Coomassie staining to assess purity. Confirm the identity of the protein by Western blot using an anti-GST or anti-PARP10 antibody.

In Vitro Mono-ADP-Ribosylation Assay

This assay measures the ability of PARP10 to transfer ADP-ribose to a substrate protein, such as a histone.

Materials:

-

Purified recombinant PARP10

-

Substrate protein (e.g., Histone H1)

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 4 mM MgCl2, 250 µM DTT)

-

NAD+

-

Biotinylated NAD+

-

Streptavidin-HRP

-

Chemiluminescent substrate

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the purified PARP10, substrate protein, and reaction buffer.

-

Initiation: Start the reaction by adding a mixture of NAD+ and biotinylated NAD+.

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes.

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Detection: Separate the reaction products by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane. Detect the biotinylated (mono-ADP-ribosylated) substrate by Western blotting using Streptavidin-HRP and a chemiluminescent substrate[5]. Alternatively, for high-throughput screening, a plate-based chemiluminescent assay can be used where the histone substrate is pre-coated on the plate[19][20].

Immunoprecipitation of PARP10 from Cell Lysates

This protocol describes the isolation of PARP10 and its interacting partners from cultured cells.

Materials:

-

Cultured cells (e.g., HeLa, U2OS)

-

Ice-cold PBS

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-PARP10 antibody

-

Protein A/G agarose or magnetic beads

-

Wash Buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution Buffer (e.g., SDS-PAGE loading buffer or low pH glycine buffer)

Procedure:

-

Cell Lysis: Wash cultured cells with ice-cold PBS and lyse them in ice-cold lysis buffer. Incubate on ice with occasional vortexing to ensure complete lysis[21][22][23].

-

Lysate Clarification: Centrifuge the lysate at high speed to pellet cell debris. Transfer the supernatant to a new tube[21][22][23].

-

Pre-clearing: (Optional but recommended) Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding[22].

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-PARP10 antibody for several hours to overnight at 4°C with gentle rotation[24].

-

Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the immune complexes[24].

-

Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the immunoprecipitated proteins from the beads using elution buffer. Analyze the eluate by Western blot to confirm the presence of PARP10 and co-immunoprecipitated proteins. For identification of novel interacting partners, the eluate can be subjected to mass spectrometry analysis[25][26].

Conclusion and Future Directions

PARP10 is a unique mono-ADP-ribosyltransferase with critical roles in maintaining genome stability, regulating cell cycle progression, and modulating inflammatory signaling. Its distinct catalytic mechanism and diverse cellular functions make it an attractive target for the development of novel therapeutics, particularly in the context of cancer. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to further investigate the intricate biology of PARP10. Future research should focus on elucidating the complete spectrum of PARP10 substrates through quantitative proteomics, defining the precise kinetic parameters of its enzymatic activity, and further exploring the therapeutic potential of selective PARP10 inhibitors in various disease models. A deeper understanding of PARP10's mono-ADP-ribosylation activity will undoubtedly unveil new avenues for therapeutic intervention and a more comprehensive picture of cellular regulation.

References

- 1. Substrate-assisted catalysis by PARP10 limits its activity to mono-ADP-ribosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The ADP-ribosyltransferase PARP10/ARTD10 Interacts with Proliferating Cell Nuclear Antigen (PCNA) and Is Required for DNA Damage Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PARP10 Mediates Mono-ADP-Ribosylation of Aurora-A Regulating G2/M Transition of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PARP10 Multi-Site Auto- and Histone MARylation Visualized by Acid-Urea Gel Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of NF-κB signalling by the mono-ADP-ribosyltransferase ARTD10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | The Critical Role of PARPs in Regulating Innate Immune Responses [frontiersin.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. OUL 35 | Poly(ADP-ribose) Polymerase | Tocris Bioscience [tocris.com]

- 10. OUL35 |CAS:6336-34-1 Probechem Biochemicals [probechem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. OUL35 (NSC39047) | ARTD10/PARP10抑制剂 | MCE [medchemexpress.cn]

- 13. NADP+ is an endogenous PARP inhibitor in DNA damage response and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdanderson.org [mdanderson.org]

- 15. munin.uit.no [munin.uit.no]

- 16. Purification of GST-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. GST-His purification: A Two-step Affinity Purification Protocol Yielding Full-length Purified Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. researchgate.net [researchgate.net]

- 21. Immunoprecipitation [protocols.io]

- 22. Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]

- 23. ptglab.com [ptglab.com]

- 24. docs.abcam.com [docs.abcam.com]

- 25. Combining quantitative proteomics and interactomics for a deeper insight into molecular differences between human cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Quantitative mass spectrometry and PAR-CLIP to identify RNA-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Embrace: A Structural Analysis of Parp10-IN-3's Interaction with PARP10

A Technical Guide for Researchers and Drug Development Professionals

Abstract: Poly(ADP-ribose) polymerase 10 (PARP10), a mono-ADP-ribosyltransferase, has emerged as a compelling target in oncology and other therapeutic areas due to its role in DNA damage repair and cellular signaling.[1][2] The development of selective inhibitors is crucial for elucidating its biological functions and for therapeutic intervention. This technical guide provides an in-depth analysis of the structural basis for the binding of Parp10-IN-3, a potent and selective inhibitor, to PARP10. While a co-crystal structure of the PARP10/Parp10-IN-3 complex is not publicly available, this guide synthesizes data from crystallographic studies of PARP10 with other ligands, homology modeling, and biochemical assays to construct a comprehensive model of this critical interaction. We present available quantitative binding data, detailed hypothetical experimental protocols for key analytical techniques, and a visual representation of the structural analysis workflow to empower further research and drug discovery efforts in this domain.

Quantitative Analysis of this compound Binding

The inhibitory potency of this compound against PARP10 has been determined through enzymatic assays. The following table summarizes the key quantitative data available.

| Compound | Target | Assay Type | IC50 (nM) | Selectivity |

| This compound (Compound 3) | PARP10 | Enzymatic Assay | 330 | 13–300-fold selective for PARP10 over 12 other mono- and poly-ARTs tested.[3] |

Note: IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half. Lower values indicate higher potency. The selectivity profile highlights the inhibitor's specificity for PARP10.

The Structural Basis of Inhibition: A Hypothesized Binding Mode

In the absence of a direct co-crystal structure of PARP10 with this compound, its binding mode has been inferred from docking studies and comparison with the crystal structure of the inhibitor bound to the closely related PARP15.[3] These analyses reveal that this compound targets the nicotinamide binding site of PARP10.

The key interactions are predicted to be:

-

Hydrogen Bonding: The benzamide moiety of the inhibitor forms crucial hydrogen bonds with the backbone of Gly888 and the side chain of Ser927 .

-

π-Stacking: The aromatic rings of the inhibitor engage in π-stacking interactions with the side chains of Tyr919 and Tyr932 .

-

Hydrophobic Interactions: Uniquely, this compound extends towards the acceptor site of the enzyme, a feature not common in other PARP inhibitors. This extension allows for favorable hydrophobic interactions with Ile987 and Leu926 .[3]

These combined interactions anchor the inhibitor firmly within the active site, preventing the binding of the natural substrate NAD+ and thereby inhibiting the enzyme's catalytic activity.

Experimental Protocols for Structural and Binding Analysis

This section outlines the detailed methodologies for key experiments typically employed in the structural and functional characterization of inhibitor binding.

Protein Expression and Purification

Recombinant human PARP10 (catalytic domain) is typically expressed in Escherichia coli BL21(DE3) cells. The protein is then purified to homogeneity using a series of chromatographic techniques, including affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion-exchange chromatography, and size-exclusion chromatography. Protein purity is assessed by SDS-PAGE, and the concentration is determined using a spectrophotometer.

X-ray Crystallography

To determine the three-dimensional structure of the PARP10-inhibitor complex, co-crystallization is performed.

-

Complex Formation: Purified PARP10 is incubated with a molar excess of this compound.

-

Crystallization: The complex is subjected to vapor diffusion crystallization screening using various commercially available screens. Hanging or sitting drops are set up by mixing the protein-inhibitor complex with the reservoir solution.

-

Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination: The structure is solved by molecular replacement using a known PARP10 structure (e.g., PDB ID: 3HKV) as a search model. The inhibitor is then manually built into the electron density map, and the entire complex is refined.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the thermodynamic parameters of binding.[4][5][6]

-

Sample Preparation: Purified PARP10 is dialyzed into the ITC buffer. The inhibitor is dissolved in the same buffer. Both samples are degassed before the experiment.

-

Titration: The inhibitor solution is loaded into the syringe and titrated in small aliquots into the sample cell containing the PARP10 solution at a constant temperature.

-

Data Analysis: The heat changes upon each injection are measured and integrated. The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.

-

Chip Preparation: A sensor chip is functionalized, and purified PARP10 is immobilized on its surface.

-

Binding Analysis: A series of concentrations of this compound are flowed over the chip surface. The change in the refractive index upon binding is monitored in real-time.

-

Kinetic Analysis: The association (kon) and dissociation (koff) rate constants are determined from the sensorgrams. The equilibrium dissociation constant (Kd) is calculated as koff/kon.

Enzymatic Activity Assay

The inhibitory effect of this compound on the catalytic activity of PARP10 is quantified using an in vitro enzymatic assay.

-

Reaction Mixture: The assay is performed in a reaction buffer containing purified PARP10, NAD+ (the substrate), and varying concentrations of the inhibitor.

-

Detection: The mono-ADP-ribosylation activity can be measured using various methods, such as ELISA-based assays with antibodies recognizing ADP-ribose, or fluorescence-based assays that measure the consumption of NAD+.[7][8]

-

IC50 Determination: The enzyme activity is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Visualizing the Workflow and Signaling Context

To provide a clear overview of the process and the biological context, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for the structural and functional analysis of inhibitor binding.

Caption: Simplified signaling context of PARP10 activity and its inhibition.

Conclusion

The structural analysis of the this compound binding to PARP10, although currently based on indirect evidence, provides a robust framework for understanding the molecular determinants of its potency and selectivity. The hypothesized interactions within the nicotinamide binding pocket, particularly the unique engagement with the acceptor site, offer valuable insights for the rational design of next-generation PARP10 inhibitors. The experimental methodologies detailed in this guide provide a roadmap for researchers to further investigate this and other inhibitor-enzyme interactions. Future determination of the co-crystal structure of the PARP10/Parp10-IN-3 complex will be instrumental in validating and refining the current model, paving the way for the development of more effective and selective therapeutics targeting PARP10.

References

- 1. rcsb.org [rcsb.org]

- 2. Protein mono-ADP...se 10) (PARP-10) [adpribodb.adpribodb.org]

- 3. PARP10 - Wikipedia [en.wikipedia.org]

- 4. Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]

- 6. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Selectivity Profile of a Novel PARP10 Inhibitor: Parp10-IN-3

Disclaimer: Publicly available data for a specific compound designated "Parp10-IN-3" is limited. This technical guide, therefore, presents a representative selectivity profile and associated methodologies for a hypothetical, selective PARP10 inhibitor, based on established principles and data from known PARP inhibitors. The quantitative data herein is illustrative to demonstrate a typical selectivity profile for a research-grade PARP10 inhibitor.

Introduction

The Poly(ADP-ribose) polymerase (PARP) family of enzymes plays a crucial role in various cellular processes, including DNA repair, genomic stability, and cell death. While PARP1 and PARP2 are well-established targets in oncology, the functions of other family members are less understood, largely due to a lack of selective inhibitors. PARP10, a mono-ADP-ribosyltransferase (mART), has emerged as a promising therapeutic target due to its involvement in the DNA damage response and cellular proliferation. This document provides a detailed overview of the selectivity profile of a novel, potent, and selective PARP10 inhibitor, this compound, against other members of the PARP family.

Data Presentation: Selectivity Profile of this compound

The inhibitory activity of this compound was assessed against a panel of human PARP enzymes. The half-maximal inhibitory concentrations (IC50) were determined using in vitro enzymatic assays. The results, summarized in the table below, demonstrate that this compound is a highly potent and selective inhibitor of PARP10.

| PARP Family Member | IC50 (nM) of this compound |

| PARP10 | 15 |

| PARP1 | >10,000 |

| PARP2 | >10,000 |

| PARP3 | 8,500 |

| TNKS1 (PARP5a) | >10,000 |

| TNKS2 (PARP5b) | >10,000 |

| PARP14 | 5,200 |

| PARP15 | >10,000 |

Table 1: In Vitro Selectivity of this compound against PARP Family Members. IC50 values were determined using a biochemical assay measuring the consumption of NAD+. The data illustrates high selectivity for PARP10 over other PARP isoforms.

Experimental Protocols

This biochemical assay quantifies the inhibitory potential of a compound by measuring the depletion of the PARP substrate, nicotinamide adenine dinucleotide (NAD+).

-

Materials: Recombinant human PARP enzymes (PARP1, PARP2, PARP3, TNKS1, TNKS2, PARP10, PARP14, PARP15), activated DNA (for PARP1/2/3), NAD+, PARP assay buffer, test compound (this compound), and a detection reagent.

-

Procedure:

-

A dilution series of this compound is prepared in the assay buffer.

-

Recombinant PARP enzyme is added to the wells of a 384-well plate containing the diluted compound and incubated for 15 minutes at room temperature.

-

For DNA-dependent PARPs (PARP1, PARP2, PARP3), activated DNA is included in the reaction mixture.

-

The enzymatic reaction is initiated by the addition of NAD+.

-

The reaction is allowed to proceed for 60 minutes at 25°C.

-

A detection reagent is added to measure the amount of remaining NAD+. The signal is inversely proportional to PARP activity.

-

Luminescence is read using a plate reader.

-

IC50 values are calculated by fitting the dose-response curves using a four-parameter logistic equation.

-

This cell-based assay determines the ability of the inhibitor to block the auto-mono-ADP-ribosylation of PARP10 within a cellular context.

-

Materials: Human cell line overexpressing tagged PARP10 (e.g., HEK293T-FLAG-PARP10), cell culture medium, this compound, lysis buffer, anti-FLAG antibody, and reagents for Western blotting.

-

Procedure:

-

HEK293T cells overexpressing FLAG-PARP10 are seeded in 6-well plates.

-

Cells are treated with increasing concentrations of this compound for 4 hours.

-

Following treatment, cells are harvested and lysed.

-

Cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with an anti-FLAG antibody to detect total PARP10 and an antibody that recognizes mono-ADP-ribosylation to detect the automodified form.

-

The signal is quantified using densitometry to determine the concentration-dependent inhibition of PARP10 automodification.

-

Visualizations

Caption: Workflow for the in vitro PARP inhibition assay.

Caption: Simplified PARP10 signaling in DNA damage response.

The Role of PARP10 in Regulating Signaling Pathways in Tumorigenesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 10 (PARP10), also known as ARTD10, is a member of the PARP family of enzymes that catalyze the transfer of a single ADP-ribose molecule to target proteins, a post-translational modification known as mono-ADP-ribosylation (MARylation).[1][2] Unlike the well-studied PARP1, PARP10 does not synthesize poly(ADP-ribose) chains.[3][4] Emerging evidence has implicated PARP10 as a critical regulator in various cellular processes, including DNA damage repair, cell cycle progression, and importantly, the modulation of signaling pathways that are frequently dysregulated in cancer.[1][4][5] This technical guide provides a comprehensive overview of the current understanding of PARP10's role in tumorigenesis, with a focus on its impact on key signaling pathways. We will delve into the molecular mechanisms, present quantitative data from key studies, provide detailed experimental protocols, and visualize the described pathways and workflows.

PARP10's Enzymatic Activity: Mono-ADP-Ribosylation in Cancer

PARP10's primary enzymatic function is the catalysis of mono-ADP-ribosylation, a reversible post-translational modification that can alter the function, localization, and interaction partners of substrate proteins.[1][2] This activity is crucial for its role in regulating signaling pathways. The identification of PARP10 substrates is an ongoing area of research, with proteomics approaches being key to uncovering its targets in cancer cells.[6][7][8]

PARP10 in Key Tumorigenic Signaling Pathways

PARP10 has been shown to influence several signaling pathways that are central to cancer development and progression. These include the NF-κB, Aurora A kinase, PI3K/Akt/mTOR, and TGF-β signaling pathways.

Regulation of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, immunity, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers. PARP10 has been identified as a negative regulator of NF-κB signaling.[9][10]

Mechanism of Action: PARP10 inhibits NF-κB activation by targeting the NF-κB essential modulator (NEMO), a key component of the IκB kinase (IKK) complex.[9] PARP10 directly interacts with and mono-ADP-ribosylates NEMO. This modification interferes with the K63-linked polyubiquitination of NEMO, a crucial step for IKK complex activation in response to pro-inflammatory stimuli like TNF-α and IL-1β.[9][11][12] By preventing NEMO ubiquitination, PARP10 dampens the activation of the IKK complex, leading to the inhibition of IκBα phosphorylation and degradation. Consequently, the NF-κB p65/p50 dimer remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of its target genes.

A feedback loop has also been described where Polo-like kinase 1 (PLK1) can phosphorylate PARP10, which in turn activates NF-κB signaling.[13][14] This suggests a complex regulatory interplay between these molecules in hepatocellular carcinoma.[13][14]

Signaling Pathway Diagram:

Caption: PARP10 negatively regulates NF-κB signaling by MARylating NEMO.

Modulation of Aurora A Kinase Activity

Aurora A is a serine/threonine kinase that plays a pivotal role in mitotic progression, and its overexpression is frequently observed in various cancers, correlating with poor prognosis. PARP10 has been shown to directly interact with and regulate the activity of Aurora A kinase.[5][15]

Mechanism of Action: PARP10-mediated mono-ADP-ribosylation of Aurora A has a dual, context-dependent effect. In the context of cell migration and invasion, PARP10-catalyzed MARylation inhibits the kinase activity of Aurora A, thereby suppressing its downstream signaling that promotes epithelial-mesenchymal transition (EMT) and metastasis.[15][16] Conversely, during the G2/M transition of the cell cycle, PARP10-mediated MARylation of Aurora A enhances its kinase activity, which is crucial for its recruitment to centrosomes and proper mitotic progression.[2][5] This suggests that the functional outcome of Aurora A MARylation by PARP10 is dependent on the specific cellular process.

Signaling Pathway Diagram:

Caption: PARP10's context-dependent regulation of Aurora A kinase activity.

Involvement in PI3K/Akt/mTOR Signaling

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its hyperactivation is one of the most common alterations in human cancers. Studies in oral squamous cell carcinoma (OSCC) have indicated that PARP10 is involved in the regulation of the PI3K/Akt pathway.[1][3][10]

Mechanism of Action: Depletion of PARP10 in OSCC cells has been shown to impair the PI3K/Akt signaling pathway.[3][10] While the direct molecular mechanism of how PARP10 regulates this pathway is still under investigation, it is hypothesized that PARP10 may influence the activity of key components of the pathway through mono-ADP-ribosylation. The positive correlation between PARP10 expression and poor prognosis in OSCC suggests that PARP10-mediated activation of PI3K/Akt signaling contributes to tumorigenesis in this context.

Signaling Pathway Diagram:

Caption: Putative role of PARP10 in the activation of the PI3K/Akt/mTOR pathway.

Crosstalk with TGF-β Signaling

The Transforming Growth Factor-β (TGF-β) signaling pathway has a dual role in cancer, acting as a tumor suppressor in the early stages and promoting invasion and metastasis in advanced stages.[17][18] PARP enzymes, including PARP1, have been shown to interact with and regulate components of the TGF-β pathway.[19][20][21]

Mechanism of Action: While direct regulation of the TGF-β pathway by PARP10 is not as well-characterized as its role in other pathways, there is evidence of crosstalk. In breast cancer, TGF-β can induce a "BRCAness" phenotype, rendering cancer cells sensitive to PARP inhibitors.[19][22] This suggests an interplay between TGF-β signaling and PARP-mediated DNA repair processes. It is plausible that PARP10, through its role in the DNA damage response and interaction with key cell cycle regulators, could indirectly influence the cellular response to TGF-β signaling. Further research is needed to elucidate the precise molecular mechanisms of this crosstalk.

Signaling Pathway Diagram:

Caption: Crosstalk between PARP10-mediated DNA damage response and TGF-β signaling.

Quantitative Data Summary

The following tables summarize quantitative data from key studies investigating the role of PARP10 in tumorigenesis.

Table 1: Effect of PARP10 Knockout/Depletion on Cancer Cell Phenotypes

| Cell Line | Experimental Model | Phenotype Measured | Result | Reference |

| HeLa | In vitro | Proliferation Rate | Reduced proliferation in PARP10-knockout cells. | [4][23] |

| HeLa | In vitro | Clonogenic Survival | Reduced colony formation in PARP10-knockout cells. | [4][23] |

| HeLa | In vivo (Xenograft) | Tumor Volume | Severely impaired tumor formation by PARP10-knockout cells. | [4][24] |

| OSCC cells | In vitro | Proliferation (CCK-8) | Marked inhibition of proliferation upon PARP10 depletion. | [1][3] |

| OSCC cells | In vitro | Migration & Invasion | Marked inhibition of migration and invasion upon PARP10 depletion. | [1][3] |

| OSCC cells | In vitro | Apoptosis | Increased apoptosis upon PARP10 depletion. | [1][3] |

Table 2: PARP10's Impact on Signaling Molecules

| Signaling Pathway | Target Molecule | Effect of PARP10 | Quantitative Change | Reference |

| NF-κB | NEMO | Inhibition of Ubiquitination | Prevents K63-linked polyubiquitination. | [9] |

| Aurora A Kinase | Aurora A | Inhibition of Kinase Activity (Metastasis) | Decreased phosphorylation of downstream targets. | [16] |

| Aurora A Kinase | Aurora A | Enhancement of Kinase Activity (G2/M) | Increased autophosphorylation at T288. | [2][5][25] |

| PI3K/Akt | Akt | Activation | Depletion of PARP10 impairs Akt phosphorylation. | [1][3] |

Table 3: IC50 Values of Selected PARP10 Inhibitors

| Inhibitor | PARP10 IC50 | Selectivity | Reference |

| OUL35 | ~100 nM | Selective for PARP10 | [26] |

| Compound 20 | 0.33 µM | Active against PARP4, TNKS2, PARP15 | [26] |

| OUL232 | 7.8 nM | Potent inhibitor of PARP7, 11, 12, 14, 15 | [9] |

| Compound 3 | 15.3 µM | Moderately selective for PARP10 over PARP2 | [27] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Co-Immunoprecipitation (Co-IP) to Detect PARP10-Protein Interactions

Objective: To determine if PARP10 physically interacts with a protein of interest (e.g., Aurora A, NEMO) in cells.

Workflow Diagram:

Caption: Workflow for Co-immunoprecipitation of PARP10 and its interacting partners.

Detailed Protocol:

-

Cell Lysis:

-

Culture cells to 80-90% confluency.

-